molecular formula C17H23N3O8S B3942209 1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3942209
M. Wt: 429.4 g/mol
InChI Key: RGDBONINJJTIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in several studies for its ability to modulate various physiological and biochemical processes.

Mechanism of Action

The exact mechanism of action of 1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is not fully understood. However, it is believed to modulate the activity of several neurotransmitters by interacting with their respective receptors. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT7 receptor. Additionally, it has been found to modulate the activity of GABAergic and glutamatergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, it has been found to modulate the activity of several enzymes, including COX-2 and iNOS. Physiologically, it has been found to have analgesic, anticonvulsant, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its ability to modulate several physiological and biochemical processes. Additionally, it has been found to have a relatively low toxicity profile. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. One potential avenue of research is the investigation of its potential use in the treatment of neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other neurotransmitters and receptors. Finally, the development of more soluble forms of this compound could increase its potential therapeutic applications.

Scientific Research Applications

1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been found to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Due to these properties, it has been investigated for its potential use in the treatment of various neurological disorders, including depression, anxiety, and epilepsy.

properties

IUPAC Name

1-cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S.C2H2O4/c19-18(20)14-7-3-4-8-15(14)23(21,22)17-11-9-16(10-12-17)13-5-1-2-6-13;3-1(4)2(5)6/h3-4,7-8,13H,1-2,5-6,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDBONINJJTIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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